![molecular formula C19H30N2O B247540 1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247540.png)
1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane, also known as MP4A, is a chemical compound that belongs to the class of azepanes. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The exact mechanism of action of 1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It also modulates the activity of other neurotransmitters, including norepinephrine and acetylcholine. These actions result in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane has been shown to have several biochemical and physiological effects. It increases the levels of dopamine and serotonin in the brain, which are associated with the regulation of mood and behavior. It also modulates the activity of other neurotransmitters, including norepinephrine and acetylcholine. 1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane has been shown to have a positive effect on cognitive function, memory, and learning.
Vorteile Und Einschränkungen Für Laborexperimente
1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane has several advantages for lab experiments. It is readily available and easy to synthesize. It has been extensively studied, and its pharmacological properties are well understood. However, there are also limitations to its use. 1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane has a relatively short half-life, which makes it difficult to study its long-term effects. It also has a low bioavailability, which limits its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane. One area of research is the development of more potent and selective derivatives of 1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane. Another area of research is the investigation of the long-term effects of 1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane on cognitive function, memory, and learning. Additionally, the potential use of 1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane as a therapeutic agent for various neurological and psychiatric disorders should be explored further.
Conclusion:
In conclusion, 1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane is a chemical compound with potential applications in medicinal chemistry, pharmacology, and neuroscience. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane as a therapeutic agent for various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane involves the reaction of 4-methoxybenzylpiperidine with 1,6-dibromohexane in the presence of a base. The reaction results in the formation of 1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane as a white solid with a melting point of 87-89°C. The purity of the compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess antipsychotic, antidepressant, and anxiolytic properties in animal models. 1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
Produktname |
1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane |
|---|---|
Molekularformel |
C19H30N2O |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
1-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C19H30N2O/c1-22-19-8-6-17(7-9-19)16-20-14-10-18(11-15-20)21-12-4-2-3-5-13-21/h6-9,18H,2-5,10-16H2,1H3 |
InChI-Schlüssel |
ODTQWBZBOYELLN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)N3CCCCCC3 |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Ethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247457.png)

![3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247460.png)


![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)
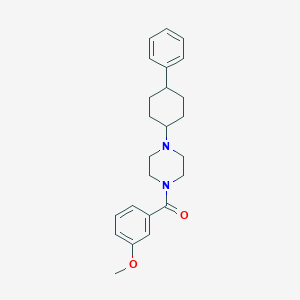
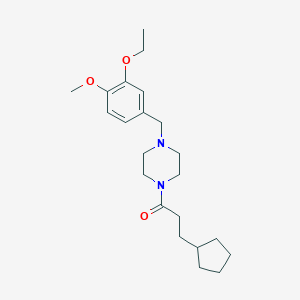

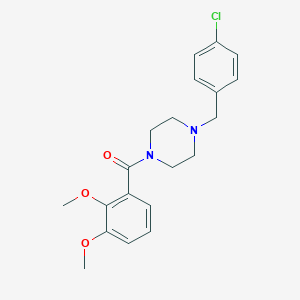
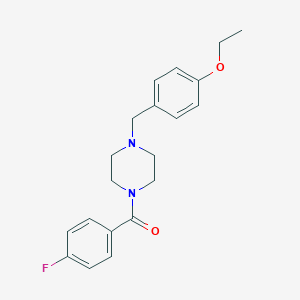
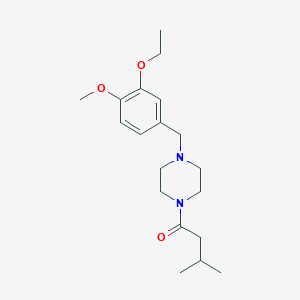
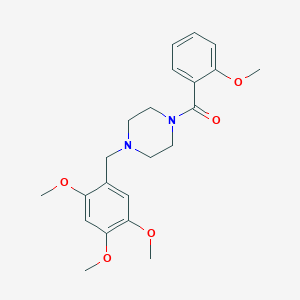
![1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247480.png)